5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate
CAS No.: 160656-62-2
Cat. No.: VC0066382
Molecular Formula: C13H7F3O3S2
Molecular Weight: 332.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160656-62-2 |
|---|---|
| Molecular Formula | C13H7F3O3S2 |
| Molecular Weight | 332.32 |
| IUPAC Name | 5-(trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate |
| Standard InChI | InChI=1S/C13H7F3O3S2/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-12(10)20)21(17,18)19/h1-7H |
| SMILES | C1=CC=C2C(=C1)C3=C([S+]2C(F)(F)F)C=C(C=C3)S(=O)(=O)[O-] |
Introduction
Chemical Properties
Physical Characteristics
The compound is typically found as a white to light brown crystalline powder or solid . It has a melting point of approximately 150 °C, indicating significant thermal stability . The trifluoromethyl group contributes to its hydrophobicity, while the sulfonate group ensures solubility in polar solvents.
Spectroscopic Features
Spectroscopic analysis reveals distinct peaks corresponding to the trifluoromethyl and sulfonate groups:
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Infrared (IR) Spectrum: Characteristic absorption bands for S=O stretching (~1200 cm⁻¹) and C-F stretching (~1300 cm⁻¹) .
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NMR Spectroscopy: Proton (¹H NMR) and carbon (¹³C NMR) spectra confirm the presence of aromatic protons and carbons, along with signals from the trifluoromethyl group .
Reactivity
The trifluoromethyl group enhances electrophilicity, allowing the compound to participate in reactions such as nucleophilic substitution and oxidative coupling . The sulfonate group acts as a leaving group in these reactions, facilitating transformations under mild conditions.
Synthesis
Synthetic Pathways
The synthesis of 5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate typically involves multi-step reactions starting from commercially available precursors:
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Sulfenylation: Dibenzothiophene S-oxide reacts with triflic acid anhydride under cryogenic conditions (-78 °C), forming an intermediate sulfenylated product .
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Electrophilic Substitution: The trifluoromethyl group is introduced via reaction with triflic acid derivatives or diazo compounds .
These methods are characterized by high selectivity and yield, making them suitable for industrial-scale production.
Optimizations
Recent advancements have focused on metal-free synthesis protocols to reduce costs and environmental impact . Additionally, photochemical methods have been explored for introducing functional groups under green-light irradiation .
Applications
Organic Synthesis
The compound serves as a versatile reagent in organic chemistry:
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Cross-Coupling Reactions: It acts as an electrophilic partner in Suzuki-Miyaura and Heck couplings, enabling the formation of complex aromatic systems .
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Radical Chemistry: The sulfonium moiety facilitates radical generation under photoredox conditions, useful for alkylation and halogenation reactions .
Material Science
The dibenzothiophenium core contributes to the development of conductive polymers and coatings with enhanced electrical properties . These materials find applications in electronics and energy storage devices.
Pharmaceutical Development
Preliminary studies suggest potential anticancer activity due to its ability to interact with biological molecules via the trifluoromethyl group. Its role in drug discovery processes involves late-stage functionalization of therapeutic agents .
Environmental Chemistry
The compound is used to study degradation pathways of fluorinated pollutants, providing insights into their behavior in ecosystems .
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